WWL123
CAS No.:
Cat. No.: VC0049261
Molecular Formula: C28H24N2O3
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H24N2O3 |
---|---|
Molecular Weight | 436.5 g/mol |
IUPAC Name | [3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate |
Standard InChI | InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) |
Standard InChI Key | QKMMESWNJMOPIF-UHFFFAOYSA-N |
SMILES | CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N |
Canonical SMILES | CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N |
Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Properties and Structure
WWL123 is a crystalline solid with the molecular formula C28H24N2O3 and a molecular weight of 436.5 . The compound requires storage at -20°C to maintain stability and has specific solubility characteristics that researchers should note when preparing solutions for experimental use.
Structural Identification
There appears to be some confusion in the scientific literature regarding the exact structure of WWL123. According to Tocris Bioscience, the correct structure is N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester, with CAS number 1338574-83-6. This structure has been confirmed by the compound's inventor, Professor B. Cravatt . It should be noted that some vendors incorrectly sell the corresponding 3-yl regioisomer (CAS: 1338575-41-9) .
Physicochemical Properties
WWL123 has the following identifying properties that are essential for analytical verification:
Property | Value |
---|---|
Molecular Weight | 436.5 |
Formula | C28H24N2O3 |
CAS Number | 1338574-83-6 |
InChI Key | UUJGYRHAOHORFC-UHFFFAOYSA-N |
Physical Appearance | Crystalline solid |
Purity | ≥95% (typically ≥98% by HPLC) |
Solubility Profile
The solubility properties of WWL123 are critical for experimental design and formulation. The compound shows good solubility in organic solvents but limited water solubility, typical of many lipophilic drug candidates.
Solvent | Maximum Concentration |
---|---|
DMSO | 100 mM (43.65 mg/mL) |
Other solvents | Limited solubility |
For preparation of stock solutions, the following volumes are recommended:
Concentration | Volume Required for Mass |
---|---|
1 mg | |
1 mM | 2.29 mL |
5 mM | 0.46 mL |
10 mM | 0.23 mL |
50 mM | 0.05 mL |
Pharmacological Activity
WWL123 functions primarily as an inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase enzyme involved in endocannabinoid metabolism. Its pharmacological profile shows remarkable selectivity and potency for this specific target.
Selectivity Profile
WWL123 demonstrates impressive selectivity among serine hydrolases. It shows >10-fold selectivity for ABHD6 compared to a panel of approximately 35 other serine hydrolases, making it a valuable tool for specific interrogation of ABHD6 function in biological systems . This selectivity was established through comprehensive screening methods that assessed the compound's activity against a library of serine hydrolases .
Preclinical Research Applications
WWL123 has been investigated in several preclinical models, particularly focusing on its potential antiepileptic properties. These studies provide valuable insights into both the compound's efficacy and its potential therapeutic applications.
Antiepileptic Activity in Chemically-Induced Seizure Models
Research has demonstrated that WWL123 exhibits significant antiepileptic activity in pentylenetetrazole (PTZ)-induced seizure models. In these studies, mice pretreated with WWL123 (10 mg/kg) showed remarkable protection against PTZ-induced seizures compared to vehicle-treated controls .
Specifically, WWL123 pretreatment resulted in:
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Complete blocking of seizure-related mortality
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Reduction in the severity of seizure behaviors
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Decrease in the number of generalized tonic-clonic (GTC) seizures from 1.90 ± 0.28 to 0.60 ± 0.22 per mouse
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Reduction in the frequency of myoclonic (MC) seizures from 11.05 ± 0.51 to 7.29 ± 0.84
Electrocorticogram (ECoG) recordings with bilateral epidural screw electrodes confirmed these behavioral observations, showing that mice pretreated with WWL123 experienced fewer myoclonic seizures than those receiving PTZ alone .
Activity in Genetic Seizure Models
Beyond chemically-induced seizures, WWL123 has shown promise in genetic seizure models. In R6/2 mice, which display both spontaneous and audiogenic seizures and reproduce the profound dysregulation of endocannabinoid signaling described in Huntington's disease, ABHD6 blockade by WWL123 decreased seizure incidence .
Mechanism of Antiepileptic Activity
Intriguingly, the antiepileptic effects of WWL123 appear to be independent of cannabinoid receptor signaling. Studies in cannabinoid receptor type 1 knockout (cnr1−/−) mice and cannabinoid receptor type 2 knockout (cnr2−/−) mice demonstrated that the protective effect of ABHD6 blockade by WWL123 was retained in both genotypes .
This finding is particularly significant as it suggests that the antiepileptic activity of WWL123 operates through mechanisms distinct from traditional cannabinoid signaling pathways. Instead, evidence indicates that the antiepileptic effects of WWL123 are dependent on GABA-A receptor function , pointing to a novel mechanism for seizure control.
Pharmacokinetic Considerations
The pharmacokinetic profile of WWL123 is crucial for understanding its potential therapeutic applications and for designing effective dosing regimens in experimental settings.
Blood-Brain Barrier Penetration
A key characteristic of WWL123 is its ability to cross the blood-brain barrier, making it particularly valuable for targeting central nervous system disorders . This property has been experimentally verified through activity-based protein profiling (ABPP) of brain tissue from mice treated with WWL123, confirming that the compound effectively reaches and inhibits ABHD6 in brain parenchyma .
Dosing and Administration
Dose-response studies have identified 10 mg/kg as an optimal treatment dose for WWL123 in preclinical models . In typical experimental protocols, WWL123 is administered intraperitoneally (i.p.) approximately four hours before testing to ensure adequate time for the compound to reach its target and exert its effects .
Additional Research Applications
While the antiepileptic properties of WWL123 have been the primary focus of research to date, the compound has potential applications in other areas as well.
Inflammation
The endocannabinoid system plays a significant role in modulating inflammatory responses. As an inhibitor of ABHD6 that affects endocannabinoid levels, WWL123 may have anti-inflammatory properties that could be therapeutically valuable . Further research is needed to fully characterize these potential effects.
Experimental Considerations
When working with WWL123 in a laboratory setting, several practical considerations should be taken into account to ensure optimal results.
Solution Preparation
For in vitro and in vivo experiments, WWL123 is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which can then be diluted to working concentrations in appropriate physiological buffers . The final concentration of DMSO in experimental solutions should be kept as low as possible to minimize any potential vehicle effects.
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